3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Description
Scientific Research Applications
Imaging Applications
Compounds with structures related to 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide have been explored for their potential in neuroimaging, particularly using positron emission tomography (PET) to study peripheral benzodiazepine receptors (PBRs). These receptors' expression is implicated in neurodegenerative disorders. For example, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines have shown high in vitro affinity and selectivity for PBRs, with one compound demonstrating promising biodistribution profiles in rat studies for imaging PBR expression in neurodegenerative diseases (Fookes et al., 2008).
Anticancer Research
Research into the anticancer properties of related compounds has identified several that exhibit cytotoxic activity against cancer cell lines, including colon cancer and melanoma. For instance, a series of imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines have been synthesized, showing potential as BRAF inhibitors, a key target in melanoma and other cancers. Some derivatives demonstrated superior activity compared to the control, highlighting their potential for further development as anticancer agents (Abdel‐Maksoud et al., 2019).
Antiviral Properties
Additionally, 3-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activities. Although the focus has been broad, certain derivatives showed moderate activity against human cytomegalovirus (HCMV), indicating potential utility in antiviral therapy (Chaouni-Enabdallah et al., 2001).
Antipsychotic Potential
In the realm of neuropsychiatric disorders, 2-phenyl-4-(aminomethyl)imidazoles, closely related in structure to the specified compound, were designed and synthesized as analogs of dopamine D2 selective benzamide antipsychotics. These compounds were tested for their ability to block dopamine D2 receptor binding, showcasing their potential as antipsychotic agents (Thurkauf et al., 1995).
Properties
IUPAC Name |
3-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADRVUDDXKKWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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